4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropoxybenzene and 2-aminobenzophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); typically carried out in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Quinoline derivatives with substituted functional groups on the aromatic ring.
Scientific Research Applications
4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a candidate for the treatment of Alzheimer’s disease due to its ability to inhibit certain enzymes involved in the disease’s progression.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of other quinoline derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound helps to increase the levels of acetylcholine, thereby improving cognitive function in patients with Alzheimer’s disease . Additionally, the compound may interact with other molecular targets involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A similar compound with a phenyl group instead of the 2-methylpropoxy group.
4-Hydroxy-2-quinolones: Compounds with a hydroxy group on the quinoline ring, known for their pharmaceutical and biological activities.
Uniqueness
4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a therapeutic agent by improving its solubility, stability, and interaction with molecular targets .
Properties
Molecular Formula |
C23H23NO2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[2-(2-methylpropoxy)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C23H23NO2/c1-15(2)14-26-21-10-6-5-9-18(21)20-13-22(25)24-23-17-8-4-3-7-16(17)11-12-19(20)23/h3-12,15,20H,13-14H2,1-2H3,(H,24,25) |
InChI Key |
PDZSEKAPNDVFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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